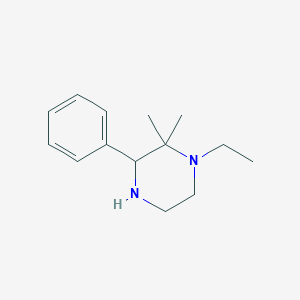![molecular formula C47H84Br2N6O14 B13104901 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and carboxylic acids. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the core structure: This involves the reaction of a suitable starting material with reagents such as bromine and acetic acid to introduce the bromoacetyl groups.
Addition of amide groups:
Ether formation: The ether linkages are formed by reacting the intermediate with ethylene glycol or similar reagents.
Final assembly: The final compound is assembled by coupling the intermediate structures under specific conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromoacetyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying biological pathways.
Medicine: Explored for its potential therapeutic properties. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry: Used in the development of advanced materials. Its functional groups can be modified to create materials with specific properties, such as enhanced strength or conductivity.
作用机制
The mechanism of action of 18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of signaling pathways: It may interact with receptors or other signaling molecules, leading to changes in cellular signaling pathways.
Alteration of membrane properties: The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering their properties and affecting cellular functions.
相似化合物的比较
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid can be compared with other similar compounds, such as:
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-chloroacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid: This compound has chloroacetyl groups instead of bromoacetyl groups, leading to different reactivity and properties.
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-acetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid:
属性
分子式 |
C47H84Br2N6O14 |
|---|---|
分子量 |
1117.0 g/mol |
IUPAC 名称 |
18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C47H84Br2N6O14/c48-36-43(59)51-25-17-19-38(54-44(60)37-49)46(63)53-27-31-69-35-33-67-29-23-41(57)52-26-30-68-34-32-66-28-22-40(56)50-24-16-15-18-39(47(64)65)55-42(58)20-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21-45(61)62/h38-39H,1-37H2,(H,50,56)(H,51,59)(H,52,57)(H,53,63)(H,54,60)(H,55,58)(H,61,62)(H,64,65)/t38-,39?/m0/s1 |
InChI 键 |
IULJQHRDLKBCOH-SQTCDLSVSA-N |
手性 SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NC(CCCCNC(=O)CCOCCOCCNC(=O)CCOCCOCCNC(=O)[C@H](CCCNC(=O)CBr)NC(=O)CBr)C(=O)O |
规范 SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NC(CCCCNC(=O)CCOCCOCCNC(=O)CCOCCOCCNC(=O)C(CCCNC(=O)CBr)NC(=O)CBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


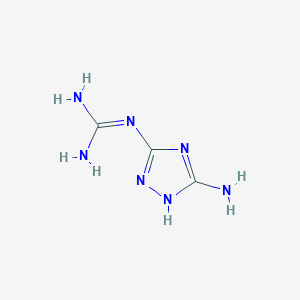
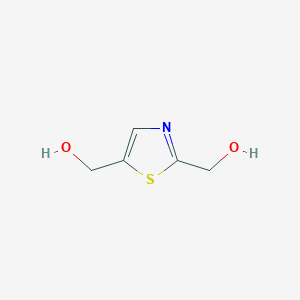


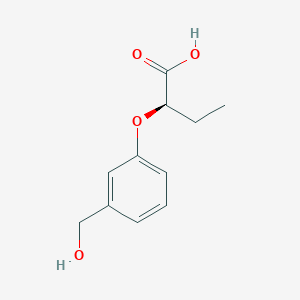
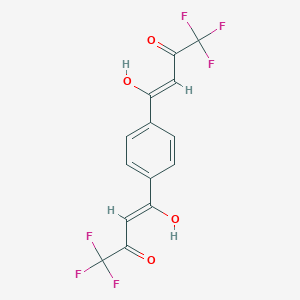
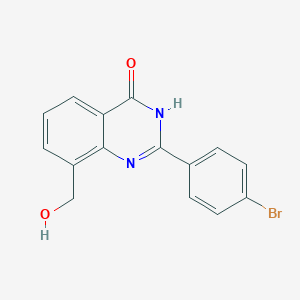
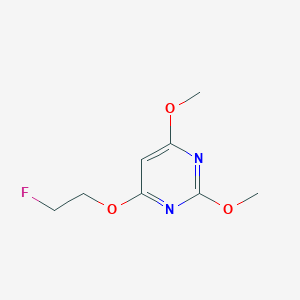
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)


